

# terfenadine metabolite activity compared to parent compound

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## Compound Focus: Terfenadine

CAS No.: 50679-08-8

Cat. No.: S544954

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## Experimental Data & Methodologies

For researchers, the experimental context behind these findings is critical. The table below outlines key methodologies used to compare **terfenadine** and fexofenadine.

Experiment Objective	Key Experimental Model/Methodology	Summary of Findings
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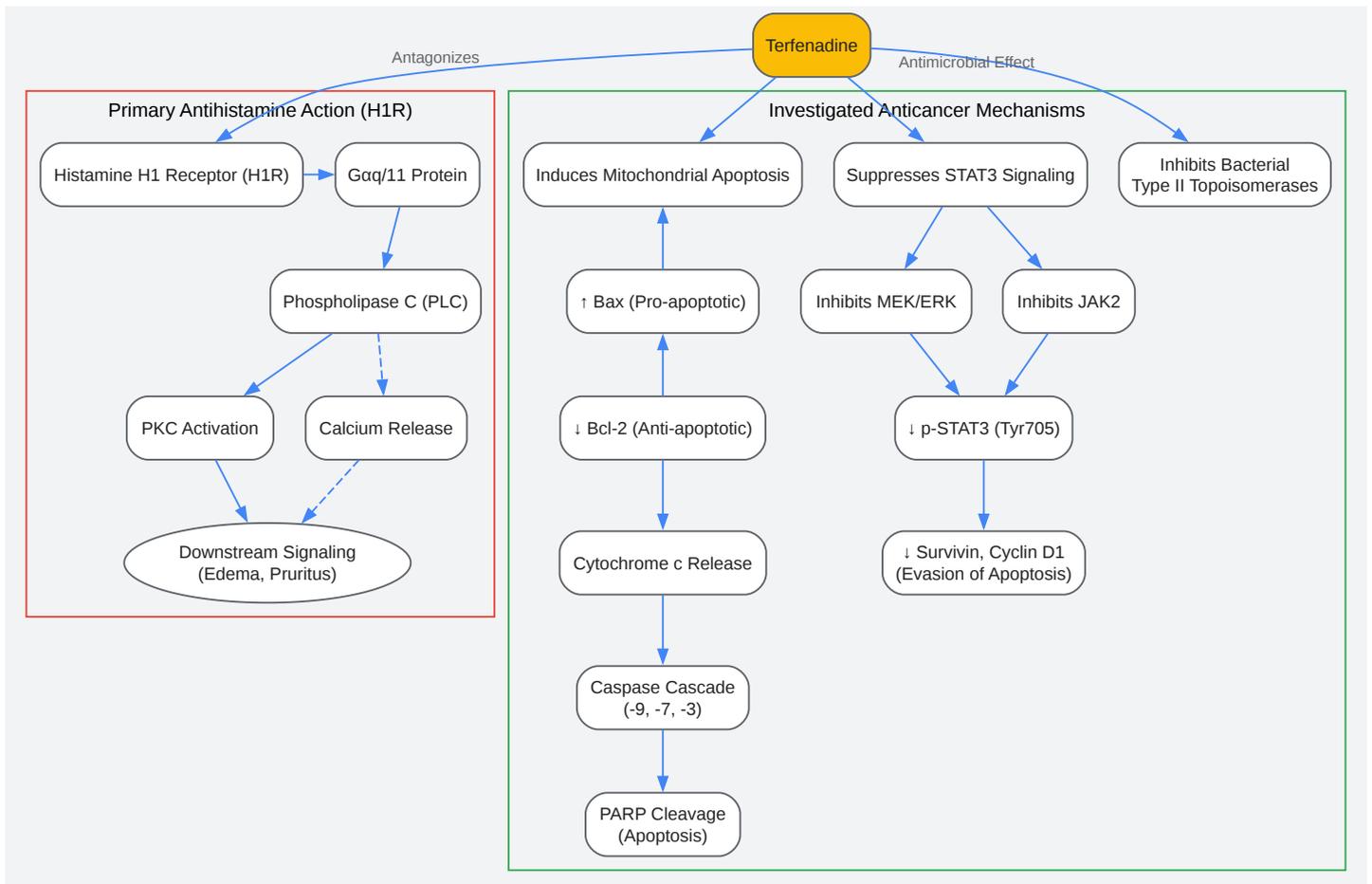
### | Compare Clinical Efficacy in Allergy | Nasal Provocation Test with Allergen [1]:

- Double-blind, randomized, two-way crossover study.
- Patients with seasonal allergic rhinitis received 120 mg of **terfenadine** or fexofenadine 2 hours before a controlled allergen challenge. | - Fexofenadine provided **significantly better protection** against the immediate allergic reaction than **terfenadine**.
- The allergen concentration required to trigger a reaction was **significantly higher after fexofenadine** administration. | | Investigate Hepatobiliary Disposition | Sandwich-Cultured Rat Hepatocytes & PK Modeling [2]:
- Used to study sequential processes of uptake, metabolism, and biliary excretion of the drug/metabolite pair. | - Confirmed fexofenadine is an active metabolite generated from **terfenadine**.
- The **Biliary Excretion Index (BEI)** of fexofenadine was the same whether it was preformed or generated from **terfenadine** metabolism.
- Pharmacokinetic modeling revealed different rate constants for uptake and excretion. | | Establish Cardiac Toxicity Mechanism | In Vitro hERG Channel Assay [3]:

- Blockade of the human ether-à-go-go-related gene (hERG) potassium channel expressed in *Xenopus* oocytes was measured. | - **Terfenadine** is a **potent open-channel blocker of hERG**, with an IC50 of **204 nM**.
- This blockade is the primary mechanism for its QT-prolonging effect. | | **Evaluate Anticancer Potential | In Vitro & In Vivo Cancer Models [4]:**
- Used human colorectal cancer HCT116 cells and mouse xenograft models.
- Employed flow cytometry, western blot, and luciferase assays. | - **Terfenadine induced apoptosis** in HCT116 cells by abrogating STAT3 signaling.
- It modulated Bax/Bcl-2 balance, stimulated caspase cascade, and suppressed tumor growth in mice.
- |

## Research Applications & Pathways

**Terfenadine** is now being investigated for potential drug repurposing, primarily in oncology and infectious disease. Its anticancer activity appears to work through multiple pathways, as illustrated below.



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The diagram above shows that **terfenadine's** effects extend beyond H1 receptor blockade. Research indicates it can induce cancer cell death via the mitochondrial apoptosis pathway and inhibit pro-survival STAT3 signaling [4]. Separately, it has been identified as an inhibitor of bacterial type II topoisomerases, explaining its antimicrobial activity against pathogens like *Staphylococcus aureus* [5].

## Key Takeaways for Researchers

- **The Terfenadine-Fexofenadine Switch** is a classic case in drug development highlighting the importance of metabolite screening and cardiac safety testing (specifically hERG inhibition) early in the discovery process.
- **Fexofenadine's Value** lies in its favorable safety profile, being non-sedating and free from the cardiotoxicity of its parent compound, while maintaining or even exceeding its antihistamine efficacy [1] [6].
- **Terfenadine's Research Potential** is being re-evaluated in new fields like oncology and antimicrobial therapy, though its hERG liability remains a major challenge for therapeutic repurposing [4] [5].

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## References

1. Comparison of the effects of terfenadine with fexofenadine ... [pubmed.ncbi.nlm.nih.gov]
2. Hepatobiliary disposition of a drug/ metabolite pair: Comprehensive... [pubmed.ncbi.nlm.nih.gov]
3. Terfenadine | Potassium Channel inhibitor | Mechanism [selleckchem.com]
4. Terfenadine, a histamine H1 receptor antagonist, induces ... [pmc.ncbi.nlm.nih.gov]
5. Repurposing the Antihistamine Terfenadine for ... [pmc.ncbi.nlm.nih.gov]
6. Update meta-analysis on the efficacy and safety issues of ... [pmc.ncbi.nlm.nih.gov]

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